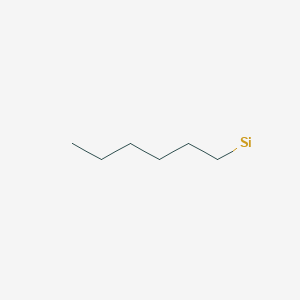

Hexylsilane

Description

The exact mass of the compound Hexylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168691. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hexylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C6H13Si/c1-2-3-4-5-6-7/h2-6H2,1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZXWIWNHRUKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883642 | |

| Record name | Silane, hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-14-6 | |

| Record name | Hexylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ33K9XVJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexylsilane in Materials Science: A Technical Guide to Surface Engineering and Beyond

This guide provides an in-depth exploration of the primary applications of hexylsilane in materials science. Moving beyond a simple catalog of uses, we will delve into the fundamental principles, experimental considerations, and practical protocols that enable researchers, scientists, and drug development professionals to harness the unique properties of this versatile organosilane. Our focus will be on providing not just the "what," but the critical "why" and "how" that underpins its utility in surface modification, nanotechnology, and advanced materials development.

The Foundation: Understanding Hexylsilane's Molecular Architecture and Reactivity

Hexylsilane (C₆H₁₅SiH₃) is an organosilane characterized by a six-carbon alkyl chain (hexyl group) attached to a silane head group. This seemingly simple structure gives rise to a duality of chemical behavior that is the cornerstone of its functionality in materials science.

Key Molecular Attributes:

-

Hydrophobic Hexyl Chain: The long alkyl chain is nonpolar and thus inherently water-repellent. This is the primary driver for creating hydrophobic and low-surface-energy coatings.

-

Reactive Silane Head Group: The Si-H bonds are susceptible to hydrolysis and condensation reactions, allowing the molecule to form strong covalent bonds with hydroxylated surfaces such as silicon wafers with a native oxide layer, glass, and metal oxides.

This dual nature allows hexylsilane to act as a molecular bridge, covalently anchoring to a substrate while presenting a hydrophobic interface to the external environment.

Diagram of Hexylsilane's Chemical Structure:

Caption: Chemical structure of hexylsilane highlighting its hydrophobic hexyl tail and reactive silane head.

Crafting Water-Repellent Surfaces: The Art of Hydrophobization

A primary and widespread application of hexylsilane is the creation of hydrophobic surfaces. This is crucial in a vast array of fields, from microfluidics and self-cleaning coatings to protective layers on concrete. The effectiveness of this treatment is quantifiable through contact angle measurements, which directly correlate to the hydrophobicity of the surface. A higher contact angle indicates a more hydrophobic surface.

| Substrate | Treatment | Water Contact Angle (°) |

| Silicon Wafer (with native oxide) | Untreated | ~0-10[1] |

| Silicon Wafer (with native oxide) | Hexylsilane Treated | >90 |

| Glass Slide | Untreated | ~30-40 |

| Glass Slide | Hexylsilane Treated | ~100-115[2] |

The Mechanism of Hydrophobization

The process of rendering a hydrophilic surface hydrophobic with hexylsilane involves a self-assembled monolayer (SAM). The silane head groups react with the surface hydroxyl (-OH) groups present on materials like glass and silicon wafers, forming a dense, covalently bonded layer of hexylsilane molecules. The hexyl chains then orient themselves away from the surface, creating a low-energy, "waxy" interface that repels water.

Experimental Protocol: Hydrophobic Treatment of Glass Slides

This protocol outlines a standard procedure for the hydrophobic treatment of glass microscope slides using a solution-based deposition of hexylsilane.

Materials:

-

Glass microscope slides

-

Hexylsilane (≥97.0% purity)

-

Anhydrous toluene

-

Ethanol

-

Deionized water

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )

-

Nitrogen gas

-

Sonicator

-

Oven

Procedure:

-

Substrate Cleaning:

-

Immerse the glass slides in Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

-

Rinse the slides thoroughly with deionized water.

-

Sonicate the slides in deionized water, followed by ethanol, for 15 minutes each.

-

Dry the slides under a stream of nitrogen and then bake in an oven at 110°C for 1 hour to remove any residual water.

-

-

Silanization:

-

Prepare a 1% (v/v) solution of hexylsilane in anhydrous toluene in a sealed container under a nitrogen atmosphere.

-

Immerse the cleaned and dried glass slides in the hexylsilane solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

-

Post-Treatment Cleaning:

-

Remove the slides from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any unreacted hexylsilane.

-

Sonicate the slides in toluene for 10 minutes.

-

Rinse the slides with ethanol and dry under a stream of nitrogen.

-

Validation:

The success of the hydrophobic treatment can be verified by measuring the water contact angle. A significant increase from the baseline measurement of the untreated slide to a value typically exceeding 100° indicates the formation of a hydrophobic hexylsilane layer.

The Power of Order: Hexylsilane in Self-Assembled Monolayers (SAMs)

The formation of a well-ordered self-assembled monolayer is not only the basis for hydrophobization but also a powerful tool for controlling surface properties at the nanoscale. The regularity and density of the hexylsilane SAM can be influenced by factors such as the cleanliness of the substrate, the concentration of the silane solution, and the reaction time.

Diagram of Hexylsilane SAM Formation:

Caption: Schematic of hexylsilane molecules reacting with a hydroxylated surface to form a self-assembled monolayer.

Characterization techniques such as Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) are invaluable for confirming the quality of the SAM. AFM can provide topographical information, revealing the uniformity and potential for island formation in the monolayer, while XPS can confirm the chemical composition of the surface, showing the presence of the Si-C bonds from the hexylsilane.[3]

Enhancing Performance: Hexylsilane in Semiconductor Passivation

In the realm of microelectronics, the performance of semiconductor devices is critically dependent on the quality of their surfaces. Dangling bonds and surface defects can act as recombination centers for charge carriers, degrading electrical performance. Hexylsilane and other alkylsilanes offer a route to passivate these surfaces, effectively "healing" these defects.

The mechanism involves the formation of a stable, covalently bonded alkyl layer on the semiconductor surface. This layer not only protects the surface from oxidation but also satisfies the dangling bonds, reducing the density of surface states.[4][5] This leads to a measurable decrease in the surface recombination velocity, a key parameter in devices like solar cells and transistors.[4]

While much of the research has focused on silicon, the principles of passivation with alkylsilanes are also applicable to other semiconductor materials such as germanium.

Beyond the Surface: Other Key Applications of Hexylsilane

The utility of hexylsilane extends beyond surface modification and passivation. Its unique chemical properties make it a valuable component in other areas of materials science.

Stationary Phases in Chromatography

In gas chromatography, the separation of components in a mixture is achieved by their differential interaction with a stationary phase within the column. The nonpolar nature of the hexyl group makes hexylsilane and related alkylsilanes suitable for creating nonpolar stationary phases. These are typically prepared by bonding the silane to a solid support, such as silica particles. This nonpolar stationary phase is effective for separating nonpolar analytes.

Functionalization of Nanoparticles for Drug Delivery

Mesoporous silica nanoparticles (MSNs) are widely investigated as drug delivery vehicles due to their high surface area and tunable pore size.[6][7] The surface of these nanoparticles can be functionalized with various molecules to control drug loading, release, and targeting. Hexylsilane can be used to modify the surface of MSNs, imparting a hydrophobic character. This can be advantageous for encapsulating hydrophobic drugs and can influence the release kinetics of the therapeutic payload.[6]

Synthesis of Hexylsilane

A common laboratory-scale synthesis of hexylsilane involves the reduction of a hexylhalosilane, such as hexyltrichlorosilane, using a reducing agent like lithium aluminum hydride (LiAlH₄).[8]

Reaction Scheme:

4 C₆H₁₃SiCl₃ + 3 LiAlH₄ → 4 C₆H₁₃SiH₃ + 3 LiCl + 3 AlCl₃

This reaction should be carried out under anhydrous conditions in an inert atmosphere, as both the starting materials and the product are sensitive to moisture.

Safety and Handling

Hexylsilane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is important to avoid contact with skin and eyes and to prevent exposure to sources of ignition. Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

Hexylsilane is a powerful and versatile tool in the materials scientist's arsenal. Its ability to form robust, hydrophobic self-assembled monolayers is the foundation for a wide range of applications, from creating water-repellent surfaces to passivating semiconductor devices. As research in nanotechnology and advanced materials continues to evolve, the precise surface engineering enabled by hexylsilane and its homologues will undoubtedly play an increasingly important role in the development of next-generation technologies.

References

-

What Is the Value of Water Contact Angle on Silicon? - PMC - NIH. (2020, March 27). Retrieved from [Link]

-

CytoSlide Fluorosilane [20 Slides] - CYTONIX. Retrieved from [Link]

-

Functionalized Mesoporous Silica Nanoparticles as Delivery Systems for Doxorubicin: Drug Loading and Release - MDPI. Retrieved from [Link]

-

AFM and XPS Study of Aminosilanes on Si - 2014 - Wiley Analytical Science. (2014, August 14). Retrieved from [Link]

-

The reduction of alkyl sulfate to alkane with lithium aluminum hydride - Sci-Hub. Retrieved from [Link]

-

Chemical and electrical passivation of single-crystal silicon(100) surfaces through a two-step chlorination/alkylation process - PubMed. Retrieved from [Link]

-

Chemical and Electrical Passivation of Silicon (111) Surfaces through Functionalization with Sterically Hindered Alkyl Groups | Request PDF - ResearchGate. Retrieved from [Link]

-

Multifunctional Mesoporous Silica Nanoparticles for Oral Drug Delivery - MDPI. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. cytonix.com [cytonix.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. Chemical and electrical passivation of single-crystal silicon(100) surfaces through a two-step chlorination/alkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Sci-Hub. The reduction of alkyl sulfate to alkane with lithium aluminum hydride / Lipids, 1970 [sci-hub.box]

Hexylsilane (CAS 1072-14-6): Physicochemical Profiling, Synthesis, and Application in Radical Reductions and CVD

Executive Technical Summary

Hexylsilane (

This guide details the physicochemical properties, synthesis via hydride reduction, and mechanistic applications of hexylsilane, emphasizing its utility as a "greener" alternative to organotin reagents and a liquid-source precursor for silicon carbide (SiC) thin films.

Physicochemical Characterization

Hexylsilane presents as a colorless, volatile liquid with a characteristic mild odor.[1] Its primary hazard profile stems from the high reactivity of the Si-H bond toward oxygen and moisture, necessitating strict inert-atmosphere handling.[1]

Table 1: Critical Physicochemical Properties of Hexylsilane

| Property | Value | Experimental Condition |

| CAS Number | 1072-14-6 | - |

| Molecular Formula | - | |

| Molecular Weight | 116.28 g/mol | - |

| Boiling Point | 114–115 °C | @ 760 mmHg |

| Density | 0.721 g/mL | @ 20 °C |

| Refractive Index ( | 1.414 | @ 20 °C |

| Flash Point | 12 °C | Closed Cup |

| Vapor Pressure | ~30 mmHg | @ 25 °C (Estimated) |

| Solubility | Soluble in hydrocarbons, ethers | Reacts with water/alcohols |

| Appearance | Colorless Liquid | - |

Synthetic Routes & Production Protocol

The industrial and laboratory standard for synthesizing hexylsilane involves the reductive dechlorination of hexyltrichlorosilane.[1] This method is preferred over direct hydrosilylation of 1-hexene with silane gas (

Protocol: Reduction of Hexyltrichlorosilane

Objective: Synthesize high-purity hexylsilane via Lithium Aluminum Hydride (

Reagents:

-

Hexyltrichlorosilane (CAS 928-65-4)[2]

-

Lithium Aluminum Hydride (

) (1.0 M in THF or Et2O)[1] -

Anhydrous Diethyl Ether (

)[1] -

Degassed 1M HCl (for quenching)

Workflow Diagram:

Step-by-Step Methodology:

-

Setup: Assemble a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with

. -

Solvent Prep: Charge the flask with

(0.75 equiv relative to H-) in anhydrous ether. Cool to 0 °C in an ice bath. -

Addition: Add Hexyltrichlorosilane dropwise over 60 minutes. Caution: The reaction is highly exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via GC-MS or disappearance of Si-Cl bands in IR.

-

Quenching (Critical): Cool back to 0 °C. Slowly add dilute HCl to destroy excess hydride. Warning: Vigorous evolution of Hydrogen gas (

). -

Purification: Separate the organic layer, dry over

, and perform fractional distillation at atmospheric pressure. Collect fractions boiling at 114–115 °C.

Mechanistic Reactivity: The Si-H Bond

Hexylsilane's utility is defined by the bond dissociation energy (BDE) of the Si-H bond (~90 kcal/mol), which is weaker than the C-H bond (~98-100 kcal/mol).[1] This thermodynamic driving force allows hexylsilane to function as an effective Hydrogen Atom Transfer (HAT) agent.

Radical Reduction Mechanism

In organic synthesis, hexylsilane serves as a radical reducing agent, often replacing toxic organotin compounds (e.g., tributyltin hydride).[1]

Mechanism Diagram:

Key Insight: The propagation step relies on the polarity match.[1] The nucleophilic silyl radical rapidly abstracts electrophilic halogens (I, Br, Cl) or adds to electron-deficient alkenes.[1] The resulting carbon-centered radical then abstracts a hydrogen from another molecule of hexylsilane, regenerating the silyl radical.

Applications in Materials Science (CVD)[1][7][8][9][10]

Hexylsilane is a liquid precursor for the deposition of amorphous silicon carbide (a-SiC:H) and silicon carbonitride films.[1] Its liquid state at room temperature allows for precise vapor delivery using standard bubbler systems, avoiding the high-pressure gas handling required for silane (

CVD Process Parameters

-

Method: Plasma-Enhanced Chemical Vapor Deposition (PECVD) or Low-Pressure CVD (LPCVD).[1]

-

Carrier Gas: Argon or Helium.[1]

-

Deposition Temperature: 300–500 °C.

-

Film Properties: The "hexyl" chain incorporates carbon into the silicon matrix, creating Si-C bonds that enhance mechanical hardness and chemical resistance compared to pure a-Si:H.[1]

Experimental Setup for CVD:

-

Precursor Delivery: Hexylsilane is loaded into a stainless steel bubbler kept at 25 °C.

-

Transport: Argon carrier gas bubbles through the liquid, transporting vapor to the reaction chamber.[1]

-

Plasma Activation: RF power (13.56 MHz) dissociates the precursor.[1]

-

Growth: Si and C species adsorb onto the heated substrate (Silicon wafer or glass), releasing

as a byproduct.[1]

Handling, Safety, and Storage

Hazard Classification:

-

Flammability: Highly Flammable Liquid (Category 2).[3]

-

Reactivity: Water-reactive (Releases Hydrogen gas).[1]

Storage Protocol:

-

Atmosphere: Must be stored under dry Nitrogen or Argon.[1]

-

Container: Stainless steel cylinders or Schlenk flasks with Teflon valves.

-

Incompatibility: Avoid contact with strong oxidizers, alkalis, and protic solvents (water, alcohols).[1]

Emergency Response:

-

Spill: Do not use water.[1] Cover with dry sand or vermiculite.

-

Fire: Use Class D fire extinguisher or dry chemical powder.[1] Water may accelerate the fire by generating

.[1]

References

-

Gelest, Inc. (2025).[4][3] Hexylsilane - Metal-Organics Catalog. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (2025). Hexylsilane (CAS 1072-14-6) Compound Summary. Retrieved from [Link]

-

Chatgilialoglu, C. (2001).[1] Organosilanes in Radical Chemistry. Wiley.[1] (Foundational text on silyl radical mechanisms).

-

Malkov, A. V., et al. (2007).[5] Lewis Base Catalyzed Reductions with Trichlorosilane. Journal of Organic Chemistry. (Context on silane reduction precursors).

Sources

Introduction to organosilane chemistry featuring hexylsilane

Executive Summary

Hexylsilane (

This guide explores the technical utility of hexylsilane, moving from its fundamental physicochemical profile to its application in Chemical Vapor Deposition (CVD) and bioisosteric drug design.

Fundamental Physicochemical Profile

Hexylsilane is a primary organosilane. Unlike chlorosilanes, which hydrolyze rapidly to release corrosive HCl, alkylsilanes are generally more manageable, though they remain air-sensitive and potentially pyrophoric.

Table 1: Physicochemical Properties of n-Hexylsilane

| Property | Value | Relevance to Experimental Design |

| Formula | Primary silane functionality (3 reactive hydrides). | |

| Molecular Weight | 116.28 g/mol | Facilitates stoichiometric calculations in substitution reactions. |

| Boiling Point | 114–115 °C | High enough for reflux in THF/Toluene; volatile enough for CVD. |

| Density | 0.721 g/mL (20 °C) | Lower density than water; forms the top layer in aqueous workups. |

| Refractive Index | Useful for purity verification via refractometry. | |

| Solubility | Ethers, Alkanes, Aromatics | Compatible with standard non-polar organic solvents. |

Mechanistic Core: The Si-H Bond

The utility of hexylsilane lies in the hydridic nature of the silicon-hydrogen bond. Unlike the C-H bond, the Si-H bond is polarized with a partial negative charge on the hydrogen (

Hydrosilylation: The Chalk-Harrod Mechanism

The most dominant reaction in organosilane chemistry is hydrosilylation—the addition of the Si-H bond across unsaturated carbon-carbon bonds (alkenes/alkynes).[1][2] This reaction is typically catalyzed by Platinum(0) complexes (e.g., Karstedt’s catalyst).

Understanding the Chalk-Harrod Mechanism is essential for optimizing yield and regioselectivity (anti-Markovnikov addition).

Figure 1: The Chalk-Harrod catalytic cycle. The oxidative addition of the Si-H bond is followed by alkene coordination and insertion, finally yielding the alkylsilane product.[1]

Synthesis Protocol: Reduction of Trichlorosilanes

While hexylsilane is commercially available, high-purity applications often require de novo synthesis to avoid siloxane contaminants. The standard laboratory route involves the reduction of hexyltrichlorosilane using Lithium Aluminum Hydride (

Experimental Logic

-

Precursor: Hexyltrichlorosilane (

). The chloro-groups are excellent leaving groups. -

Reductant:

serves as a potent source of nucleophilic hydride ( -

Solvent: Diethyl ether or THF is required to solvate the lithium cation and stabilize the intermediate aluminum species.

Step-by-Step Methodology

Safety Warning: This reaction produces hydrogen gas and uses pyrophoric reagents. All steps must be performed under an inert atmosphere (Argon/Nitrogen).

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush continuously with Argon.

-

Reagent Prep: Charge the flask with

(1.2 equivalents) suspended in anhydrous diethyl ether. Cool to 0°C in an ice bath. -

Addition: Dilute hexyltrichlorosilane in diethyl ether and transfer to the addition funnel. Add dropwise to the

suspension. Causality: Slow addition prevents thermal runaway from the exothermic substitution. -

Reaction: Allow the mixture to warm to room temperature and reflux for 2–4 hours.

-

Quenching (Critical): Cool back to 0°C. Cautiously add dilute HCl or wet ether to destroy excess hydride. Note: Vigorous

evolution will occur. -

Workup: Separate the organic layer. Wash with water and brine. Dry over

. -

Purification: Fractional distillation. Isolate the fraction boiling at 114–115°C.

Figure 2: Synthetic workflow for the reduction of chlorosilanes to primary silanes.

Applications in Advanced Research

Chemical Vapor Deposition (CVD)

Hexylsilane acts as a liquid precursor for Silicon Carbide (SiC) and carbon-doped silicon oxide films.

-

Advantage: Unlike gaseous silane (

), hexylsilane is a liquid, making it safer to transport and easier to meter into vacuum chambers using vapor draw or direct liquid injection (DLI). -

Mechanism: Thermal decomposition at

cleaves the Si-C and C-H bonds, depositing a Si-C matrix.

Bioisosterism in Drug Design (The "Silicon Switch")

Medicinal chemists use organosilanes to modify the pharmacokinetic properties of drug candidates. This is known as the "Silicon Switch," where a carbon atom in a drug scaffold is replaced by silicon.[3][4]

-

Lipophilicity: The C-Si bond is longer (1.89 Å) than the C-C bond (1.54 Å), and silicon is more lipophilic. Replacing a t-butyl group with a trimethylsilyl group often increases cell membrane permeability.

-

Metabolic Stability: Silicon alters the metabolic profile. While Si-C bonds are stable, Si-H and Si-O bonds can be susceptible to hydrolysis, offering a route for prodrug design.

References

-

Organic Syntheses. (n.d.). General Procedures for Reduction with Lithium Aluminum Hydride. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Chemical Vapor Deposition Precursors. Retrieved from [Link]

-

American Chemical Society (ACS). (n.d.). Theoretical Study of Platinum(0)-Catalyzed Hydrosilylation (Chalk-Harrod Mechanism). Organometallics. Retrieved from [Link]

-

Drug Hunter. (2025).[5] Bioisosteres in Drug Design: Silicon Substitution. Retrieved from [Link]

Sources

Hexylsilane: A Comprehensive Technical Guide to Safe Handling for Research and Development

This guide provides an in-depth analysis of the safety protocols and handling precautions for hexylsilane (CAS No. 1072-14-6). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety measures, ensuring a self-validating system of protocols rooted in the chemical's specific properties.

Understanding Hexylsilane: Physicochemical Properties

Hexylsilane, also known as 1-sila-heptane, is an organohydridosilane with the chemical formula C6H16Si[1]. Its utility in research, particularly as a reducing agent in cationic polymerization and in the creation of organically modified silica glass, necessitates a thorough understanding of its physical and chemical characteristics[2]. These properties are fundamental to establishing appropriate safety protocols. For instance, its high flammability and low flash point dictate the stringent requirements for storage and handling to prevent ignition.

| Property | Value | Source |

| Molecular Formula | C6H16Si | [1][3] |

| Molecular Weight | 116.28 g/mol | [1][3] |

| Appearance | Clear liquid | [1] |

| Boiling Point | 114 °C | [2] |

| Density | 0.718 - 0.721 g/mL at 20 °C | [1][2] |

| Flash Point | 12 °C | [2] |

| Vapor Density | > 1 (Air = 1) | [1] |

| Solubility | Insoluble in water | [1] |

| Hydrolytic Sensitivity | Reacts with aqueous base | [2] |

Hazard Identification and GHS Classification

Hexylsilane is classified as a hazardous substance, primarily due to its high flammability. The Globally Harmonized System (GHS) provides a clear framework for understanding these dangers.

Primary Hazards:

-

Highly Flammable Liquid and Vapor (H225): Vapors can form explosive mixtures with air[1]. This is the most significant hazard associated with hexylsilane. The low flash point means that even at relatively cool ambient temperatures, sufficient vapor can be present to ignite.

-

Potential for Skin and Eye Irritation: While not classified as a severe irritant, contact may cause mild skin and eye irritation[1][3].

-

Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory irritation[3].

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Flammable Liquids, Category 2 | H225: Highly flammable liquid and vapor | 🔥 | Danger |

| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed | ❗ | Warning |

| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | ❗ | Warning |

| Serious Eye Damage/Eye Irritation, Category 2A | H319: Causes serious eye irritation | ❗ | Warning |

| Specific Target Organ Toxicity, Single Exposure, Category 3 | H335: May cause respiratory irritation | ❗ | Warning |

Safe Handling and Storage Protocols: A Proactive Approach

The cornerstone of working safely with hexylsilane is preventing the formation of an ignitable vapor-air mixture and avoiding contact. This requires a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazard.

-

Chemical Fume Hood: All work with hexylsilane must be conducted in a certified chemical fume hood to ensure adequate ventilation and to contain any vapor release[4]. The ventilation system should be explosion-proof[5].

-

Inert Atmosphere: For reactions and storage, particularly long-term, an inert atmosphere (e.g., nitrogen or argon) is recommended. Hexylsilane is stable in sealed containers under a dry, inert atmosphere[1]. This prevents contact with air, minimizing fire risk, and also prevents hydrolysis.

-

Grounding and Bonding: To prevent static electricity discharge, which can serve as an ignition source, all containers and receiving equipment must be grounded and bonded during transfer[1].

-

Emergency Equipment: Emergency eyewash stations and safety showers must be readily available in the immediate vicinity of any potential exposure[1][6].

Administrative Controls and Work Practices

These procedures are designed to minimize the potential for exposure and accidents.

-

Avoid Ignition Sources: Keep hexylsilane away from heat, sparks, open flames, and hot surfaces. "No smoking" policies must be strictly enforced in areas where it is handled and stored[1].

-

Use of Non-Sparking Tools: When opening or handling containers of hexylsilane, only non-sparking tools made of materials like bronze or beryllium copper should be used[1].

-

Container Management: Keep containers tightly closed when not in use[1]. Long-term storage may require self-venting containers as pressure can build up[1].

-

Working Alone: Avoid working alone when handling hazardous materials like hexylsilane[7].

Personal Protective Equipment (PPE): The Final Barrier

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory[1]. A face shield should be worn in situations with a higher risk of splashing[5][6].

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended for hand protection[1][6]. It is crucial to inspect gloves for any signs of degradation or puncture before use.

-

Skin and Body Protection: A flame-retardant lab coat or antistatic protective clothing is essential to protect against fire hazards.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-certified organic vapor respirator should be used[1].

Caption: PPE selection workflow for handling hexylsilane.

First-Aid Measures in Case of Exposure

Immediate and appropriate first aid is crucial in mitigating the effects of accidental exposure.

-

Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest, and seek immediate medical attention[3][8][9].

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water[8]. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing[3][10]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately[3].

Spill, Leak, and Fire Response

A well-defined emergency plan is essential for handling any unforeseen incidents.

Spill and Leak Procedures

-

Evacuate and Isolate: Immediately evacuate all non-essential personnel from the area and eliminate all sources of ignition[1].

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Use a liquid-absorbent, non-combustible material (e.g., Chemizorb® or dry sand) to contain the spill. Do not use combustible materials like sawdust.

-

Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.

-

Decontamination: Clean the affected area thoroughly.

Firefighting Measures

-

Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire involving hexylsilane. Water spray or fog can be used to cool exposed containers[1]. Do not use a direct stream of water as it may spread the fire[1].

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[1].

-

Hazardous Combustion Products: Burning can produce irritating fumes, carbon monoxide, silicon dioxide, and organic acid vapors[1].

Reactivity and Incompatibility

Understanding the chemical reactivity of hexylsilane is key to preventing hazardous reactions.

-

Chemical Stability: Hexylsilane is stable when stored in sealed containers under a dry, inert atmosphere[1].

-

Conditions to Avoid: Avoid exposure to heat, open flames, sparks, and static discharge[1].

-

Incompatible Materials: Hexylsilane is incompatible with strong oxidizing agents, acids, alkalis, and metal salts[1][4]. Contact with these materials can lead to vigorous reactions.

-

Hazardous Reactions: The product can generate small amounts of hydrogen gas when exposed to alkalis or protic materials like water and alcohol, especially in the presence of metal salts[1].

Disposal Considerations

All waste materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

-

Waste Collection: Collect waste hexylsilane and contaminated materials in approved, labeled, and sealed containers[1].

-

Disposal Method: Incineration at a licensed waste disposal facility is a recommended method of disposal[1]. Do not dispose of waste into sewers[1].

-

Empty Containers: Handle empty containers with care as they may contain flammable residual vapors[1].

Occupational Exposure Limits

Currently, there are no established specific occupational exposure limit values for hexylsilane from major regulatory bodies. However, for the broader category of silanes, NIOSH and ACGIH have recommended exposure limits of 5 ppm[5][11]. Given the lack of specific data for hexylsilane, it is prudent to handle it in a manner that minimizes all potential for exposure.

References

-

1 - SAFETY DATA SHEET. Shin-Etsu Silicones of America, Inc. Available at: [Link]

-

HEXYLSILANE. (2015-10-05). Gelest, Inc. Available at: [Link]

-

Hexyltrichlorosilane. PubChem, National Institutes of Health. Available at: [Link]

- Safety D

- Product: Silane. Praxair.

- SILANE, (4-AMINOBUTYL)- DIETHOXYMETHYL HAZARD SUMMARY. New Jersey Department of Health.

- MATERIAL SAFETY DATA SHEET.

-

Hazardous Chemical Exposures. Office of Environmental Health and Safety, University of Washington. Available at: [Link]

-

First Aid Procedures for Chemical Hazards. NIOSH, Centers for Disease Control and Prevention. Available at: [Link]

- SAFE HANDLING OF SiH SILICONE PRODUCTS. Isère.gouv.fr.

- Safety Data Sheet. (2024-07-16). Angene Chemical.

- Silane SiH4 Safety D

- CCOHS: First Aid for Chemical Exposures.

- Silane Safety Guide. Scribd.

- Laboratory Safety and Chemical Hygiene Plan.

- Materials Handling Guide: Hydrogen-Bonded Silicon Compounds.

- Silane Safety. SESHA.

- First Aid: Chemical Exposure. UMass Memorial Health.

- First Aid - Chemical Poisoning. (2019-05-28).

-

Chemical Incompatibility Guide. Stanford Environmental Health & Safety. Available at: [Link]

- Chemical Waste Management Guide. Technion - Israel Institute of Technology.

- XYLENE, ALL ISOMERS (DIMETHYLBENZENE). (2021-04-06).

- Chemical Storage Guidelines. Environmental Health and Safety, University of Colorado Boulder.

Sources

- 1. gelest.com [gelest.com]

- 2. N-HEXYLSILANE CAS#: 1072-14-6 [m.chemicalbook.com]

- 3. angenechemical.com [angenechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]

- 6. isere.gouv.fr [isere.gouv.fr]

- 7. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. nj.gov [nj.gov]

A Senior Application Scientist's Guide to Hexylsilane Surface Modification in Early-Stage Drug Development

This technical guide provides a comprehensive overview of hexylsilane surface modification for researchers, scientists, and drug development professionals. It delves into the fundamental principles, offers detailed experimental protocols, and explores the critical role of this technique in advancing early-stage drug discovery. By leveraging the unique properties of hexylsilane, researchers can create highly controlled and reproducible surface environments essential for a wide range of applications, from high-throughput screening to sophisticated biosensor development.

The Strategic Advantage of Surface Modification in Drug Discovery

The interface between a biological system and a synthetic material is a critical determinant of experimental outcomes in drug development. Uncontrolled surface interactions can lead to inconsistent cell behavior, non-specific binding of biomolecules, and unreliable analytical data. Surface modification provides a powerful tool to precisely engineer the physicochemical properties of a substrate, thereby dictating the nature of these interactions.[1][2] This control is paramount for generating high-quality, reproducible data that can be confidently translated into meaningful therapeutic insights.

Among the various surface modification techniques, silanization has emerged as a robust and versatile method for functionalizing surfaces bearing hydroxyl (-OH) groups, such as glass, silica, and metal oxides.[3] This process involves the covalent attachment of organosilane molecules to the substrate, forming a stable and chemically resistant monolayer.[3]

Hexylsilane: A Tool for Precise Hydrophobic Control

Hexylsilane, an organosilane with a six-carbon alkyl chain, is a key reagent for inducing hydrophobicity on a surface. Its chemical structure allows it to react with surface hydroxyl groups, creating a dense, self-assembled monolayer (SAM) that repels water.[4][5] This controlled introduction of hydrophobicity is particularly valuable in numerous drug development applications.

Key Properties of Hexylsilane:

| Property | Value | Reference |

| Chemical Formula | C6H16Si | [6] |

| Molecular Weight | 116.28 g/mol | [6] |

| Boiling Point | 114 °C | [7] |

| Density | 0.721 g/mL at 20 °C | [6][7] |

| Refractive Index | n20/D 1.414 | [6][7] |

The hexyl group provides a moderate level of hydrophobicity, which can be advantageous in preventing the non-specific adhesion of certain proteins and cells, while promoting the adsorption of others, depending on their hydrophobic character. This tunable interaction is a key reason for its utility in biological applications.

The Chemistry of Silanization: A Step-by-Step Mechanism

The process of silanization, while powerful, is sensitive to experimental conditions. A thorough understanding of the underlying chemical mechanism is crucial for achieving a uniform and stable modified surface. The process can be broken down into three key steps:

-

Hydrolysis: The reactive groups of the silane precursor, typically alkoxy or chloro groups, react with trace amounts of water to form silanol (Si-OH) groups.[3]

-

Condensation: These newly formed silanol groups then react with the hydroxyl groups present on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate).[3]

-

Cross-linking: Adjacent silane molecules can also condense with each other, forming a cross-linked network that enhances the stability and density of the monolayer.[8]

Caption: The three key stages of the silanization process.

Experimental Workflow: From Substrate to Characterized Surface

Achieving a high-quality hexylsilane-modified surface requires a meticulous and systematic approach. This section provides a detailed, field-proven protocol.

Substrate Preparation: The Foundation of a Good Coating

The cleanliness and activation of the substrate surface are paramount for successful silanization. The goal is to maximize the density of surface hydroxyl groups, which act as the anchoring points for the silane molecules.[9]

Protocol: Substrate Cleaning and Activation

-

Initial Cleaning: Begin by sonicating the substrates (e.g., glass coverslips, silicon wafers) in a solution of laboratory-grade detergent for 15 minutes to remove gross organic contamination.

-

Rinsing: Thoroughly rinse the substrates with deionized (DI) water.

-

Solvent Degreasing: Sonicate the substrates in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes to remove any remaining organic residues.

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas.

-

Surface Activation (Piranha or Plasma Treatment):

-

Piranha Solution (Caution: Extremely Corrosive and Reactive): In a designated fume hood with appropriate personal protective equipment (PPE), immerse the substrates in a freshly prepared piranha solution (typically a 3:1 ratio of concentrated sulfuric acid to 30% hydrogen peroxide) for 30-60 minutes.

-

Oxygen Plasma: Alternatively, and more safely, treat the substrates in an oxygen plasma cleaner for 5-10 minutes. This method effectively removes organic contaminants and generates a high density of hydroxyl groups.[9]

-

-

Final Rinse and Dry: Thoroughly rinse the activated substrates with DI water and dry them completely under a stream of nitrogen. The substrates are now ready for immediate silanization.

Hexylsilane Deposition: The Coating Process

The deposition can be performed from either a solution or the vapor phase. Solution-phase deposition is more common in research settings due to its simplicity.

Protocol: Solution-Phase Hexylsilane Deposition

-

Prepare the Silanization Solution: In a glove box or under an inert atmosphere to minimize water content, prepare a 1-5% (v/v) solution of hexylsilane in an anhydrous solvent such as toluene or hexane.[10] The use of a dry solvent is critical to prevent premature polymerization of the silane in solution.[9]

-

Immersion: Immerse the freshly activated and dried substrates in the hexylsilane solution for 1-2 hours at room temperature. The container should be sealed to prevent the ingress of atmospheric moisture.

-

Rinsing: After the immersion period, remove the substrates and rinse them thoroughly with the anhydrous solvent (toluene or hexane) to remove any unbound silane molecules.

-

Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent bonds between the silane and the substrate and encourages cross-linking within the monolayer, leading to a more stable coating.[3]

-

Final Cleaning: Sonicate the cured substrates in the anhydrous solvent for 5-10 minutes to remove any loosely bound physisorbed molecules.

-

Final Drying: Dry the modified substrates under a stream of nitrogen. They are now ready for characterization and use.

Caption: A streamlined workflow for hexylsilane surface modification.

Characterization: Validating the Modified Surface

Thorough characterization is essential to confirm the successful modification of the surface and to ensure its quality and reproducibility. A combination of techniques is typically employed.

Contact Angle Goniometry: A Measure of Hydrophobicity

Contact angle goniometry is a simple yet powerful technique for assessing the hydrophobicity of a surface.[11][12] A droplet of water is placed on the surface, and the angle it forms with the substrate is measured.

-

Hydrophilic surfaces (unmodified glass/silica) will have a low contact angle (<90°), indicating that the water spreads out.[12]

-

Hydrophobic surfaces (successfully modified with hexylsilane) will exhibit a high contact angle (>90°), as the water beads up.[12]

This measurement provides a quick and effective confirmation of a successful hydrophobic modification.

X-ray Photoelectron Spectroscopy (XPS): Elemental and Chemical Analysis

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface.[13][14] For hexylsilane-modified surfaces, XPS can be used to:

-

Confirm the presence of silicon and carbon from the hexylsilane monolayer.

-

Determine the thickness of the silane layer. [15]

-

Assess the chemical bonding environment of the silicon atoms, confirming the formation of Si-O-Substrate bonds.

Atomic Force Microscopy (AFM): Probing Surface Topography

AFM is used to visualize the surface topography at the nanoscale. It can provide valuable information about:

-

The uniformity and smoothness of the hexylsilane monolayer.

-

The presence of any aggregates or defects in the coating.

-

Changes in surface roughness following modification.

Applications in Early-Stage Drug Development

The ability to create well-defined hydrophobic surfaces using hexylsilane has significant implications for various aspects of early-stage drug discovery.

Enhancing Cell-Based Assays

The surface on which cells are cultured can profoundly influence their adhesion, proliferation, and differentiation.[1][16] Hexylsilane-modified surfaces can be used to:

-

Control cell adhesion: By creating hydrophobic surfaces, the adhesion of certain cell types can be modulated, which is crucial for studying cell-matrix interactions and for developing cell-based assays where controlled cell attachment is required.[16][17]

-

Create micropatterned surfaces: In conjunction with lithographic techniques, hexylsilane can be used to create patterns of hydrophobic and hydrophilic regions, enabling the spatial control of cell attachment for applications such as co-culture systems and high-content screening.

-

Reduce non-specific cell binding: In certain applications, such as the development of anti-fouling surfaces for medical devices, the hydrophobicity imparted by hexylsilane can help to reduce unwanted cell adhesion.[18]

Improving the Performance of Biosensors

Biosensors are critical tools in drug discovery for detecting and quantifying biomolecular interactions. The performance of a biosensor is highly dependent on the properties of its surface. Hexylsilane modification can be employed to:

-

Immobilize biomolecules: The hydrophobic surface can be used to immobilize lipids and other hydrophobic biomolecules for studying their interactions with drug candidates.

-

Reduce non-specific binding: By creating a hydrophobic barrier, hexylsilane can help to minimize the non-specific adsorption of proteins and other molecules from complex biological samples, thereby improving the signal-to-noise ratio of the biosensor.[10][19]

-

Serve as a base layer for further functionalization: The hexylsilane monolayer can be the initial step in a multi-step surface chemistry process to create more complex and specific biosensor surfaces.

Troubleshooting Common Issues

Even with a well-defined protocol, issues can arise during the silanization process. Here are some common problems and their potential solutions:

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Contact Angle (Poor Hydrophobicity) | Incomplete surface activation (insufficient -OH groups). | Optimize the duration and conditions of the piranha or plasma treatment.[9] |

| Premature polymerization of silane in solution due to moisture contamination. | Use anhydrous solvents and perform the deposition in an inert atmosphere.[9] | |

| Insufficient reaction time or temperature. | Increase the immersion time or the curing temperature and duration. | |

| Inconsistent or Patchy Coating | Uneven cleaning or activation of the substrate. | Ensure uniform exposure of the substrate to the cleaning and activation agents. |

| Contamination of the silanization solution. | Use fresh, high-purity silane and anhydrous solvents. | |

| Aggregation of silane in solution. | Ensure the silane is fully dissolved and consider using a lower concentration. | |

| Poor Adhesion of the Coating | Inadequate curing. | Increase the curing temperature and/or time to promote covalent bonding and cross-linking. |

| Presence of a water layer on the substrate prior to silanization. | Ensure the substrate is completely dry before immersion in the silane solution. |

Conclusion: A Foundation for Reliable Research

Hexylsilane surface modification is a powerful and versatile technique that provides researchers in drug development with the ability to precisely control the interfacial properties of their experimental systems. By understanding the underlying chemistry, following a robust experimental workflow, and thoroughly characterizing the resulting surfaces, scientists can create reliable and reproducible platforms for a wide range of applications, from fundamental cell biology studies to the development of next-generation biosensors. The insights gained from experiments conducted on these well-defined surfaces will undoubtedly contribute to the acceleration of the drug discovery and development pipeline.

References

-

Silanization – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Silanization: Surface modification - HPF Minerals. (URL: [Link])

-

What Is Silanization And Why Does It Matter? - Blogs - News - alwsci. (URL: [Link])

-

Silanes and Surface Modification - Gelest Technical Library. (URL: [Link])

-

Surface Modification of Polymer Substrates for Biomedical Applications - PMC. (URL: [Link])

-

Surface Modification to Improve Properties of Materials - PMC. (URL: [Link])

-

Surface Modification of Bioactive Glass Promotes Cell Attachment and Spreading - PMC. (URL: [Link])

-

Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing - PMC. (URL: [Link])

-

Silanization - Wikipedia. (URL: [Link])

-

Surface Modification of Biomaterials - mnt509. (URL: [Link])

-

CHARACTERIZATION OF ALKYLSILANE SELF-ASSEMBLED MONOLAYERS BY MOLECULAR SIMULATION. (URL: [Link])

-

Surface-wetting characterization using contact-angle measurements. (URL: [Link])

-

(PDF) Different Types of Surface Modification used for Improving the Adhesion and Interactions of Skin Cells - ResearchGate. (URL: [Link])

-

How can you make sure that the silanization procedure is working for building ion-selective microelectrodes? | ResearchGate. (URL: [Link])

-

XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces - MDPI. (URL: [Link])

-

Silsesquioxanes as Promising Materials for the Development of Electrochemical (Bio)Sensors - MDPI. (URL: [Link])

-

Surface Wettability Using Contact Angle Goniometry - DTIC. (URL: [Link])

-

Characterization of Alkylsilane Self-Assembled Monolayers by Molecular Simulation | Request PDF - ResearchGate. (URL: [Link])

-

Mechanism of the silanization process. Reprinted with permission from... - ResearchGate. (URL: [Link])

-

(PDF) Use of organosilanes in biosensors - ResearchGate. (URL: [Link])

-

Sealant Troubleshooting: Common Problems And Solutions - BoPin. (URL: [Link])

-

Characterization of alkylsilane self-assembled monolayers by molecular simulation. (URL: [Link])

-

Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica | Langmuir - ACS Publications. (URL: [Link])

-

Contact Angle Measurements and Surface Characterization Techniques | Request PDF. (URL: [Link])

-

Surface Chemical Modification | MDPI Books. (URL: [Link])

-

Recent advance in surface modification for regulating cell adhesion and behaviors. (URL: [Link])

-

XPS Analysis of Silane Films on the Surface of a Dental Ceramic. (URL: [Link])

-

Characterization of alkylsilane self-assembled monolayers by molecular simulation. (URL: [Link])

-

Recent Development of Implantable Chemical Sensors Utilizing Flexible and Biodegradable Materials for Biomedical Applications - GitHub Pages. (URL: [Link])

-

Contact Angle Determination on Hydrophilic and Superhydrophilic Surfaces by Using r–θ-Type Capillary Bridges | Langmuir - ACS Publications. (URL: [Link])

-

Chemical Modification of Silicon Surfaces for the Application in Soft Lithography - JuSER. (URL: [Link])

-

Angle-resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica - PubMed. (URL: [Link])

-

Surface modifications of biomaterials in different applied fields - PMC. (URL: [Link])

-

Chemical Reagents for Sensor Design and Development - MDPI. (URL: [Link])

-

The role of self-assembled monolayers in electronic devices - Journal of Materials Chemistry C (RSC Publishing). (URL: [Link])

-

Biomaterial surface modifications - Wikipedia. (URL: [Link])

-

Advancing cell surface modification in mammalian cells with synthetic molecules - NIH. (URL: [Link])

-

Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC. (URL: [Link])

-

Silanes | Encyclopedia MDPI. (URL: [Link])

-

High-resolution XPS spectra of Si 2p of γ-ASP silane and BTSE doped... - ResearchGate. (URL: [Link])

Sources

- 1. Surface Modification of Polymer Substrates for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Surface Modification to Improve Properties of Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What Is Silanization And Why Does It Matter? - Blogs - News [alwsci.com]

- 4. home.bawue.de [home.bawue.de]

- 5. Characterization of alkylsilane self-assembled monolayers by molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 三叔丁基硅烷 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-HEXYLSILANE CAS#: 1072-14-6 [m.chemicalbook.com]

- 8. juser.fz-juelich.de [juser.fz-juelich.de]

- 9. researchgate.net [researchgate.net]

- 10. Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. users.aalto.fi [users.aalto.fi]

- 12. measurlabs.com [measurlabs.com]

- 13. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Surface Modification of Bioactive Glass Promotes Cell Attachment and Spreading - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Deposition of Hexylsilane Self-Assembled Monolayers on Silicon Wafers

Introduction: The Significance of Surface Functionalization with Hexylsilane SAMs

In the realms of materials science, nanotechnology, and drug development, the precise control of surface properties is paramount. Self-assembled monolayers (SAMs) offer a robust and versatile method for tailoring the interfacial characteristics of a substrate with molecular-level precision. Among the various molecules used for SAM formation, organosilanes are particularly effective for modifying silicon and other oxide-rich surfaces. This guide provides a comprehensive, step-by-step protocol for the deposition of hexylsilane SAMs on silicon wafers.

Hexylsilane is an excellent choice for applications requiring a non-polar, hydrophobic surface with a relatively short alkyl chain. This modification can be instrumental in various applications, including:

-

Drug Delivery: Creating hydrophobic surfaces on silicon-based nanomaterials can improve the loading and delivery of hydrophobic drug molecules.[1][2][3][4]

-

Biomolecular Sensing: Passivating surfaces to prevent non-specific protein adsorption, thereby enhancing the signal-to-noise ratio in biosensors.

-

Microelectronics: Modifying the surface energy of silicon wafers for applications in organic electronics and microfabrication.

This document will provide a detailed methodology, explain the underlying chemical principles, and offer insights into critical process parameters to ensure the formation of high-quality, reproducible hexylsilane SAMs.

Mechanism of Hexylsilane SAM Formation

The formation of a hexylsilane SAM on a silicon wafer is a multi-step process driven by the reaction of the silane headgroup with the hydroxylated silicon surface. The key steps are:

-

Hydrolysis: In the presence of trace amounts of water, the reactive groups of the hexylsilane molecule (e.g., trichlorosilane) hydrolyze to form silanols (-Si-OH).

-

Physisorption: The resulting hexylsilanols adsorb onto the hydroxylated silicon surface via hydrogen bonding.

-

Covalent Bonding and Polymerization: The silanols on the hexylsilane molecules then undergo a condensation reaction with the silanol groups on the silicon wafer surface, forming strong, covalent Si-O-Si bonds.[5] Neighboring hexylsilane molecules can also polymerize with each other, creating a cross-linked network that enhances the stability of the monolayer.

The overall quality and ordering of the SAM are highly dependent on factors such as substrate cleanliness, water content in the solvent, and deposition time.[6]

Caption: Mechanism of hexylsilane SAM formation on a silicon surface.

Experimental Protocol: Hexylsilane SAM Deposition

This protocol details the solution-phase deposition of a hexylsilane SAM. For researchers aiming for higher quality monolayers, vapor-phase deposition is a viable alternative, though it requires more specialized equipment.[7]

Materials and Equipment

| Reagents | Equipment |

| Silicon wafers | Beakers and petri dishes |

| Hexyltrichlorosilane (or other hexylsilane derivative) | Tweezers |

| Anhydrous Toluene (or other suitable solvent like heptane)[8] | Sonicator |

| Sulfuric acid (H₂SO₄) | Nitrogen gas source |

| Hydrogen peroxide (H₂O₂, 30%) | Hot plate |

| Deionized (DI) water | Fume hood |

| Ethanol | Appropriate personal protective equipment (PPE) |

Step 1: Silicon Wafer Cleaning and Hydroxylation

The cleanliness of the silicon substrate is critical for the formation of a uniform and well-ordered SAM.[9] The following "Piranha" cleaning procedure is highly effective but must be performed with extreme caution in a fume hood with appropriate PPE.

-

Cut silicon wafers to the desired size.

-

Place the wafers in a beaker and sonicate in ethanol for 15 minutes, followed by a thorough rinse with DI water.

-

Prepare the Piranha solution by slowly adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker. Caution: This solution is extremely corrosive and exothermic.

-

Immerse the silicon wafers in the Piranha solution for 30-60 minutes. This process removes organic residues and creates a hydrophilic, hydroxylated surface.

-

Carefully remove the wafers and rinse them extensively with DI water.

-

Dry the wafers under a stream of dry nitrogen gas.

Step 2: Hexylsilane Solution Preparation

-

Work in a dry environment (e.g., a glove box or under a nitrogen atmosphere) to minimize the water content in the solvent.

-

Prepare a 1% (v/v) solution of hexyltrichlorosilane in anhydrous toluene. For a 10 mL solution, add 100 µL of hexyltrichlorosilane to 9.9 mL of anhydrous toluene. The optimal concentration can range from 25 µM to 2.5 mM depending on the specific application and desired monolayer quality.[8]

Step 3: SAM Deposition

-

Immerse the cleaned and dried silicon wafers in the hexylsilane solution.[10]

-

Allow the deposition to proceed for 1-2 hours at room temperature. Longer deposition times (up to 24-48 hours) can lead to better monolayer packing.[11]

-

To terminate the self-assembly, remove the wafers from the solution.

Step 4: Post-Deposition Cleaning and Annealing

-

Rinse the wafers with fresh anhydrous toluene to remove any physisorbed molecules.

-

Sonicate the wafers in toluene for 5-10 minutes.

-

Rinse the wafers with ethanol and then DI water.

-

Dry the wafers under a stream of dry nitrogen.

-

For improved structural integrity and ordering of the monolayer, an optional annealing step can be performed.[12] Heat the coated wafers at 100-120°C for 10-30 minutes.

Sources

- 1. Drug nanocrystals: Surface engineering and its applications in targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. azonano.com [azonano.com]

- 5. researchgate.net [researchgate.net]

- 6. Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. juser.fz-juelich.de [juser.fz-juelich.de]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. ossila.com [ossila.com]

Vapor phase deposition of hexylsilane for uniform coatings

Application Note: Precision Vapor Phase Deposition of Hexyltrichlorosilane (HTS)

Introduction: The Case for Vapor Phase

In drug development and microfluidic applications, surface uniformity is non-negotiable. While liquid-phase silanization is common, it is plagued by "vertical polymerization"—the formation of microscopic silane aggregates due to uncontrolled hydrolysis in bulk solvent. This results in surface roughness (

This guide details the Vapor Phase Deposition (VPD) of Hexyltrichlorosilane (HTS). Unlike liquid deposition, VPD relies on the transport of silane monomers through a vacuum or carrier gas, ensuring that hydrolysis occurs only at the liquid-solid interface. This method yields self-assembled monolayers (SAMs) with angstrom-level roughness (

Target Molecule: Hexyltrichlorosilane (

Mechanism of Action

The formation of a robust HTS monolayer is not a simple "paint-on" process; it is a water-mediated chemical grafting.

-

Physisorption & Hydrolysis: HTS vapor enters the chamber. The trichlorosilane headgroup (

) is extremely hygroscopic. It reacts with trace water adsorbed on the substrate surface (or introduced intentionally) to form a trisilanol intermediate ( -

Covalent Grafting: The silanol groups undergo a condensation reaction with surface hydroxyls (

) on the glass/silica substrate. -

Cross-linking: Neighboring silanol groups condense with each other, forming a lateral siloxane (

) network that stabilizes the alkyl chains in an upright orientation.

Critical Insight: The "Goldilocks" Zone of Humidity.

-

Too Dry: Hydrolysis cannot occur; the silane will not bond.

-

Too Wet: Hydrolysis happens in the vapor phase, creating "silica dust" (polymerized particles) that settles on the surface.

Figure 1: Reaction pathway for HTS deposition. Note that water is the limiting reagent that controls the transition from vapor monomer to surface-bound silanol.

Equipment & Materials

| Component | Specification | Purpose |

| Precursor | Hexyltrichlorosilane (>97%) | Active coating agent. Store in desiccator. |

| Chamber | Vacuum Desiccator or CVD Oven | Must be glass or stainless steel (PTFE seals). |

| Vacuum Pump | Rotary Vane or Diaphragm | Capable of < 100 mTorr (0.13 mbar). |

| Plasma Cleaner | Oxygen or Air Plasma | Generates surface -OH groups for bonding. |

| Annealing Oven | Convection Oven (120°C) | Drives condensation and solidifies bonds. |

| Hydration Source | HPLC Grade Water | Provides trace humidity. |

Experimental Protocol

Safety Warning: HTS releases Hydrogen Chloride (HCl) gas upon contact with air/moisture. Perform all silane handling in a fume hood.

Phase 1: Substrate Activation

Rationale: A "dirty" surface has no binding sites. Plasma cleaning removes organics and maximizes hydroxyl density.

-

Sonicate substrates (glass slides/silicon wafers) in Acetone (5 min) then Isopropanol (5 min). Dry with

. -

Place substrates in Oxygen Plasma Cleaner .

-

Process at High Power (30W - 100W) for 2-5 minutes .

-

Check: Surface should be superhydrophilic (Contact Angle < 5°) immediately after plasma.

-

Phase 2: Controlled Hydration (The "Secret" Step)

Rationale: Vacuum removes water, but the reaction needs water. We must re-introduce a monolayer of water without bulk condensation.

-

Immediately transfer substrates to the deposition chamber.

-

Place a small open vial containing 50 µL of HPLC water into the chamber.

-

Close chamber and let stand at atmospheric pressure for 5 minutes . This equilibrates the humidity.

Phase 3: Vapor Deposition

-

Place an open vial containing 100 µL of Hexyltrichlorosilane into the chamber (separate from the water).

-

Evacuate the chamber to < 1 Torr (approx. 1 mbar).

-

Isolate the chamber (close the valve to the pump). The chamber is now a static vacuum.

-

Allow the silane to vaporize and react for 30 - 60 minutes .

-

Note: HTS has a low vapor pressure (~1.25 mmHg at 20°C).[1] If the chamber is cold, mild heating (40°C) can accelerate vaporization, but room temperature is usually sufficient for HTS.

-

Phase 4: Annealing & Post-Process

Rationale: Freshly deposited layers are held partly by hydrogen bonds. Heat drives the final condensation (curing).

-

Vent the chamber to air (in a fume hood to release HCl).

-

Rinse substrates with Toluene (removes physisorbed excess) followed by Ethanol .

-

Bake substrates in an oven at 120°C for 30 minutes .

Figure 2: Operational workflow for HTS vapor deposition. The time between Plasma and Hydration is critical to prevent surface re-contamination.

Characterization & Quality Control

To validate the coating, compare against these standard metrics. Vapor phase should consistently outperform liquid phase in roughness and hysteresis.

| Metric | Method | Expected Value (Vapor HTS) | Failure Indicator |

| Static Contact Angle | Goniometry (Water) | 95° - 105° | < 90° (Incomplete coverage) |

| Contact Angle Hysteresis | Advancing - Receding | < 10° | > 15° (Surface roughness/islanding) |

| Film Thickness | Ellipsometry | ~0.8 - 1.0 nm | > 2.0 nm (Polymerization/Multilayers) |

| Surface Roughness (Ra) | AFM | < 0.5 nm | > 1.0 nm (Aggregates present) |

Troubleshooting Guide

Problem: Hazy or "Dusty" Surface

-

Cause: Too much humidity in the chamber or "wet" solvents used in rinsing.

-

Fix: Reduce the hydration time (Phase 2) or use a desiccator to dry the chamber before adding the specific water aliquot.

Problem: Low Contact Angle (< 90°)

-

Cause: Incomplete coverage.

-

Fix: Increase deposition time to 2 hours or ensure the HTS reagent is fresh (chlorosilanes degrade rapidly if the bottle is opened frequently).

Problem: High Hysteresis (Sticky droplets)

-

Cause: Disordered monolayer (chains are not packed tight).

-

Fix: Ensure the annealing step (120°C) is not skipped. This heat aligns the chains and locks the siloxane bond.

References

-

Comparison of Deposition Methods: Fadeev, A. Y., & McCarthy, T. J. (2000).[2][3][4] Self-Assembly Is Not the Only Fashion: Covalent Modification of Silica Surfaces by Reaction with Organosilanes. Langmuir, 16(18), 7268–7274. [Link]

-

Mechanistics of Vapor Phase Deposition: Ashurst, W. R., et al. (2001). Dichlorodimethylsilane as an Anti-Stiction Monolayer for MEMS: A Comparison to the Octadecyltrichlorosilane Self-Assembled Monolayer. IEEE Transactions on Electron Devices, 48(1), 100–106. [Link]

-

Silane Stability and Hydrolysis: Bunker, B. C., et al. (1994). The Impact of Solution Agglomeration on the Deposition of Self-Assembled Monolayers. Langmuir, 10(7), 2262–2269. [Link]

-

Vapor Phase Protocol Standards: Sierocki, P., et al. (2006). The role of water in vapor phase deposition of silanes. Journal of Physical Chemistry B, 110(47). [Link]

Sources

- 1. Hexyltrichlorosilane | C6H13Cl3Si | CID 13571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Vapor phase deposition of fluoroalkyl trichlorosilanes on silicon and glass: Influence of deposition conditions and chain length on wettability and adhesion forces [academia.edu]

- 4. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Characterization of Hexylsilane Monolayers via AFM and Contact Angle Goniometry

Abstract & Scope

This application note details the fabrication and characterization of hexyltrichlorosilane (C6-SAMs) on silicon substrates. Unlike long-chain octadecyltrichlorosilane (OTS, C18) monolayers, which form highly crystalline "brush-like" structures, hexylsilane monolayers are characterized by a shorter alkyl chain (C6), resulting in lower van der Waals inter-chain stabilization. This leads to a "liquid-expanded" phase with unique wetting properties and distinct topographical signatures. This guide provides a self-validating workflow for researchers requiring precise hydrophobic surface modification for microfluidics, protein adsorption studies, or interface engineering.

Scientific Foundation: The "Short-Chain" Challenge

Mechanism of Silanization

The formation of a robust SAM on silicon dioxide (SiO₂) is not a simple deposition but a three-stage chemical reaction dependent on surface water content.

-

Hydrolysis: The trichlorosilane headgroup (

) reacts with trace water (either in the solvent or adsorbed on the substrate) to form trisilanol ( -

Adsorption: The silanol groups hydrogen bond with surface hydroxyls (

) on the silica. -

Condensation: Thermal curing drives water elimination, forming covalent siloxane bonds (

) with the surface and cross-linking between adjacent silane molecules.

C6 vs. C18: The Ordering Factor

Critical Insight: Researchers often expect C6 SAMs to behave like "shorter OTS." This is incorrect.

-

OTS (C18): Strong intermolecular van der Waals forces lock chains into a crystalline, near-vertical orientation (tilt angle ~10°).

-

Hexylsilane (C6): The chain is too short to generate sufficient cohesive energy to overcome thermal motion at room temperature. Consequently, C6 SAMs often exhibit a disordered, liquid-like phase with higher tilt angles and lower packing density.

Reaction Pathway Diagram

Figure 1: Reaction pathway for Hexylsilane SAM formation. Note the final state emphasizes the disordered nature intrinsic to short-chain silanes.

Experimental Protocol

Materials

-

Substrate: Prime grade Silicon wafers (100 orientation).

-

Silane: Hexyltrichlorosilane (97%+, Sigma-Aldrich/Merck). Store in desiccator.

-

Solvent: Anhydrous Toluene or Bicyclohexyl (99.8%).

-

Cleaning: Sulfuric acid (

), Hydrogen Peroxide (

Step-by-Step Workflow

Phase 1: Substrate Activation (Critical)

The goal is to maximize surface hydroxyl (-OH) density.

-

Piranha Clean: Mix

(3:1) (exothermic!). Immerse wafers for 20 mins.-

Safety: Piranha solution explodes on contact with organics. Use glass only.

-

-

Rinse: Cascade rinse with Milli-Q water (18.2 MΩ) for 5 mins.

-

Dry: Nitrogen (

) blow dry. -

Validation: Perform a "Water Break Test." Water should sheet completely over the wafer (Contact Angle < 5°). If it beads, repeat cleaning.

Phase 2: Deposition (Liquid Phase)

-

Environment: Relative Humidity (RH) must be controlled. Ideal: 30-40%.

-